molecular formula C26H28N2O4 B10811224 [2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](3,4,5-trimethoxyphenyl)methanone

[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B10811224
M. Wt: 432.5 g/mol
InChI Key: QFIXBHWXPCSEAH-UHFFFAOYSA-N
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Description

[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H21N3O3
  • Molar Mass : 387.43 g/mol
  • CAS Number : 296244-34-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, it has been reported that compounds similar to 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone demonstrate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
S. aureus78.12 µg/mL

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.

Cell LineIC50 Value (µg/mL)
HeLa226
A549242.52

The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis. For instance, it may inhibit the expression of cyclin-dependent kinase inhibitors (CDKIs), thereby promoting cell cycle progression in cancer cells.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses is evidenced by its interaction with transcription factors such as NF-kappa-B and AP-1. These interactions can lead to a reduction in pro-inflammatory cytokine production.

Case Studies

  • In vitro Study on Anticancer Activity : A study conducted on HeLa cells demonstrated that treatment with 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone resulted in a significant decrease in cell viability compared to untreated controls.
  • Antibacterial Efficacy Assessment : Research evaluating the antibacterial activity against MRSA strains indicated that the compound significantly inhibited bacterial growth at low concentrations.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C26H28N2O4/c1-17-14-21(27-19-10-6-5-7-11-19)20-12-8-9-13-22(20)28(17)26(29)18-15-23(30-2)25(32-4)24(16-18)31-3/h5-13,15-17,21,27H,14H2,1-4H3

InChI Key

QFIXBHWXPCSEAH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=CC=C4

Origin of Product

United States

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